1-(Methylamino)propan-2-one
Overview
Description
Mechanism of Action
Target of Action
1-(Methylamino)propan-2-one, also known as Methedrone, is a recreational drug of the cathinone chemical class . The primary targets of this compound are the norepinephrine and dopamine neurotransmitter systems . It functions as a norepinephrine-dopamine reuptake inhibitor .
Mode of Action
Methedrone interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Biochemical Pathways
The metabolism of Methedrone is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . The N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Pharmacokinetics
It is known that methedrone and especially thiopropamine, one of its metabolites, are excreted renally, unchanged .
Result of Action
The increased neurotransmission resulting from Methedrone’s action leads to a range of effects. These include significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .
Action Environment
The action of Methedrone can be influenced by various environmental factors. For instance, the volatility measurements of laboratory-generated AMP nitrate nanoparticles gave ΔvapH = 80 ± 16 kJ mol−1 and an estimated vapor pressure of (1.3 ± 0.3) × 10−5 Pa at 298 K . This suggests that the compound’s action, efficacy, and stability could be affected by temperature and pressure conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)propan-2-one can be synthesized through several methods. One common route involves the oxidation of ephedrine or pseudoephedrine using potassium permanganate in an acidic medium. Another method includes the reaction of 2-bromo-1-phenylpropan-1-one with methylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)propan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-(Methylamino)propan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Methamphetamine: Shares a similar structure but has a different substitution pattern on the aromatic ring.
Mephedrone: Another synthetic cathinone with a similar mechanism of action but different pharmacokinetic properties.
Methylone: Structurally related but with an additional methylenedioxy group on the aromatic ring.
Uniqueness: 1-(Methylamino)propan-2-one is unique due to its specific substitution pattern and its potent stimulant effects. Compared to other similar compounds, it has distinct pharmacological properties and a unique profile of action on neurotransmitter systems .
Properties
IUPAC Name |
1-(methylamino)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)3-5-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCPWMREXAOVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483341 | |
Record name | 1-(Methylamino)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97564-73-3 | |
Record name | 1-(Methylamino)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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